molecular formula C13H12BrNO2 B1294236 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine CAS No. 663955-79-1

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Cat. No. B1294236
M. Wt: 294.14 g/mol
InChI Key: NCWXAIKSFAEBJX-UHFFFAOYSA-N
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Description

The compound "5-Bromo-2-((4-methoxybenzyl)oxy)pyridine" is a brominated pyridine derivative with a methoxybenzyl ether substituent. While the specific compound is not directly studied in the provided papers, related brominated pyridine compounds and methoxybenzyl derivatives are mentioned, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve various strategies, including halogenation reactions with elemental bromine or the use of bromo-containing reagents. For instance, the synthesis of 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines involves the reaction of a pyrimidine derivative with elemental bromine . Similarly, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate starts from 5-bromo-2-methoxypyridine, indicating that brominated pyridines can serve as intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as NMR, MS, and X-ray crystallography. For example, the structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was confirmed by 1H NMR, MS, and single-crystal X-ray structure determination . These techniques can provide detailed information about the bond lengths, angles, and overall conformation of the molecule.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions, including cross-coupling reactions, which are useful for creating carbon-carbon bonds. For instance, the 5-bromo compound mentioned in paper was used in a cross-coupling reaction with AlMe3. The presence of a bromo substituent on the pyridine ring can make it a suitable candidate for further functionalization through nucleophilic substitution or palladium-catalyzed coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can vary depending on the substituents attached to the pyridine ring. The introduction of a bromo group can increase the density and molecular weight of the compound. The presence of a methoxybenzyl ether group can influence the solubility and may also affect the compound's reactivity due to the electron-donating nature of the methoxy group. The antiviral activity of some brominated pyrimidine derivatives has been reported, although their efficacy can be limited . The antifungal activity of a bromobenzyl-substituted pyridine derivative has also been studied .

Safety And Hazards

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXAIKSFAEBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650350
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

CAS RN

663955-79-1
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized as described in Example 53A from 2,5-dibromopyridine and p-methoxybenzyl alcohol with the following exceptions: the reaction was heated at reflux for 90 min, and the title compound was purified by flash chromatography (EtOAc/hexanes): 1H NMR (400 MHz, CDCl3) δ 8.21 (dd, J=2.6, 0.6 Hz, 1H), 7.64 (dd, J=8.8, 2.6 Hz, 1H), 7.38 (m, 2H, AA′XX′), 6.91 (m, 2H, AA′XX′), 6.69 (dd, J=8.9, 0.6 Hz, 1H), 5.26 (s, 2H), 3.81 (s, 3H).
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